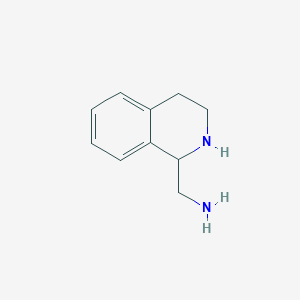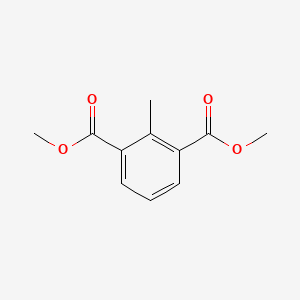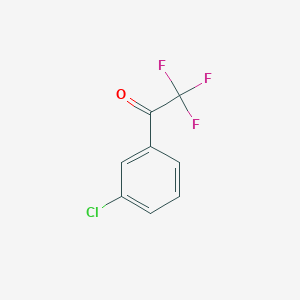
1-(3-Chlorphenyl)-2,2,2-trifluorethanon
Übersicht
Beschreibung
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its relevance or use in industry or research .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reagents and conditions .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and other methods (like X-ray crystallography) to elucidate the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc .Wissenschaftliche Forschungsanwendungen
Synthese von Schiff-Base-Metallkomplexen
Die Verbindung kann bei der Synthese von Schiff-Base-Metallkomplexen verwendet werden . Insbesondere wurde ein Ligand namens 1-(3-Chlorphenyl)-N-(pyridin-2-yl)methanimin-Schiff-Base durch Mischen von 2-Aminopyridin mit 3-Chlorbenzaldehyd in Methanol als Ausgangsmaterial erhalten . Übergangsmetalle wie Cu(II) wurden dem vorbereiteten Liganden als Dotierstoff zugesetzt . Diese Komplexe wurden aufgrund ihrer bemerkenswerten chemischen Eigenschaften und potenziellen Anwendungen in verschiedenen Bereichen ausgiebig untersucht .
Katalytische Anwendungen
Die mit 1-(3-Chlorphenyl)-2,2,2-trifluorethanon synthetisierten Schiff-Base-Metallkomplexe können als Katalysatoren verwendet werden . So wurden beispielsweise die katalytischen Aktivitäten des Komplexes unter Verwendung der Claisen-Schmidt-Kondensation zur Synthese von Chalkonderivaten untersucht . Die Ergebnisse zeigen, dass der Cu(II)-Komplex im Vergleich zu anderen Katalysatoren eine bemerkenswerte katalytische Aktivität und gute Ausbeute aufweist .
Synthese von Trazodon-Analoga
Die Verbindung kann auch bei der Synthese von Trazodon-Analoga verwendet werden . Insbesondere wurden N-Hexyl-Trazodon-Derivate, 2-(6-(4-(3-Chlorphenyl)piperazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-on-Hydrochlorid (7a·HCl), mit hoher Affinität für 5-HT1AR synthetisiert .
Antidepressivum-ähnliche Aktivität
Die synthetisierten Trazodon-Analoga haben eine antidepressivum-ähnliche Aktivität gezeigt . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung neuer Antidepressiva verwendet werden könnte .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1-(3-chlorophenyl)piperazine , have been found to interact with various receptors and enzymes. More research is needed to identify the specific targets of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone.
Mode of Action
Related compounds like meta-chlorophenylpiperazine (mcpp) have been found to interact with serotonin receptors . mCPP has approximately 10-fold selectivity for the human 5-HT 2C receptor over the human 5-HT 2A and 5-HT 2B receptors . It acts as a partial agonist of the human 5-HT 2A and 5-HT 2C receptors but as an antagonist of the human 5-HT 2B receptors .
Biochemical Pathways
For instance, Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a chemical inhibitor of oxidative phosphorylation, is a nitrile, hydrazone, and protonophore .
Pharmacokinetics
Related compounds like linezolid have been found to be substrates of p-glycoprotein, which may affect their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
For instance, mCPP is known to induce headaches in humans and has been used for testing potential antimigraine medications .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serotonin receptors, particularly the 5-HT2C receptor, where it acts as an agonist . This interaction is crucial as it influences various physiological processes, including mood regulation and appetite control. Additionally, 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux .
Cellular Effects
The effects of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to alter the expression of genes involved in neurotransmitter synthesis and release, thereby affecting neuronal communication . Furthermore, 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone involves several key processes. At the molecular level, it binds to specific biomolecules, such as serotonin receptors, and modulates their activity. This binding interaction leads to the activation or inhibition of downstream signaling pathways, resulting in changes in cellular function . Additionally, 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone can inhibit or activate enzymes, thereby altering metabolic processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects and can modulate physiological processes effectively . At high doses, it can lead to toxic effects, including alterations in liver and kidney function . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
The transport and distribution of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different tissues . Understanding the transport mechanisms is essential for predicting the compound’s efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications are involved in directing the compound to its site of action, ensuring its proper function and minimizing off-target effects .
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFMLRJTDPGABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374076 | |
| Record name | 1-(3-chlorophenyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321-31-3 | |
| Record name | 1-(3-chlorophenyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 321-31-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


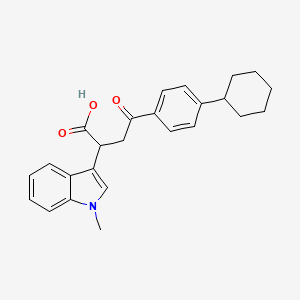
![1-Thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1349822.png)
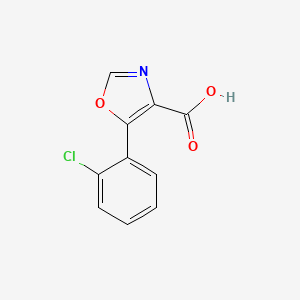

![[(2-Fluorophenyl)thio]acetic acid](/img/structure/B1349827.png)

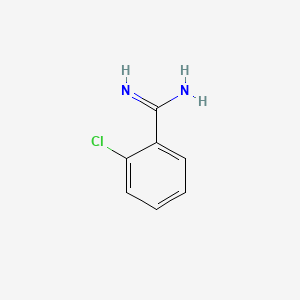
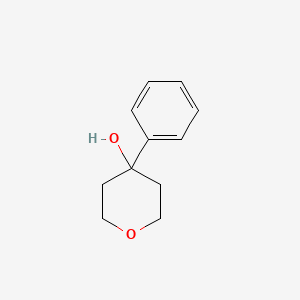
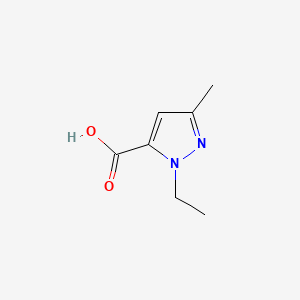
![1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B1349844.png)

